molecular formula C18H21NO5S B2612406 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1396677-02-3

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2612406
CAS No.: 1396677-02-3
M. Wt: 363.43
InChI Key: VYLPZDYNGUCAQG-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, synthetic chemistry, and material science. This compound features a unique structure that combines an indane moiety with a benzenesulfonamide group, making it an interesting subject for research and development.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-23-14-7-8-16(24-2)17(11-14)25(21,22)19-12-18(20)10-9-13-5-3-4-6-15(13)18/h3-8,11,19-20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLPZDYNGUCAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-indanone and 2,5-dimethoxybenzenesulfonyl chloride.

    Formation of Indanol: 1-indanone is reduced to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone using a suitable reducing agent like sodium borohydride.

    Sulfonamide Formation: The indanol derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indanol moiety can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-(1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.

    Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response.

    Pathways: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide
  • 1-ethyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of an indane moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an indene moiety and a sulfonamide group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

ComponentDescription
Indene MoietyContributes to the compound's pharmacological properties.
Hydroxy GroupEnhances solubility and biological interaction.
Dimethoxybenzene SulfonamideProvides potential for enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. Additionally, the indene structure may facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegeneration.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds with similar structures. For instance:

  • A study on N-(4-(m-tolyl)phenylsulfonyl)-N'-(1-hydroxy-2,3-dihydro-1H-indene) showed significant inhibition of carbonic anhydrase activity, suggesting that modifications in the indene structure can enhance pharmacological efficacy .
Study ReferenceCompound TestedBiological Activity Observed
N-(4-(m-tolyl)phenylsulfonyl)-N'-(1-hydroxy-2,3-dihydro-1H-indene)Inhibition of carbonic anhydrase
N-(4-(piperidin-1-ylsulfonyl)benzamide)Antimicrobial activity against E. coli

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Formation of Indene Derivative : Starting from an appropriate precursor through cyclization.
  • Hydroxylation Reaction : Introduction of the hydroxy group using reagents such as hydrogen peroxide.
  • Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

These synthetic routes are crucial for producing the compound with high yield and purity .

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